molecular formula C₂₀H₂₇N₅O₁₆ B612740 124219-00-7 CAS No. 124219-00-7

124219-00-7

Cat. No.: B612740
CAS No.: 124219-00-7
M. Wt: 593.45
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 124219-00-7 is known as H-Asp-Asp-Asp-Asp-Asp-OH. It is a peptide consisting of five aspartic acid residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Asp-Asp-Asp-Asp-OH involves the stepwise addition of aspartic acid residues. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid to prevent unwanted side reactions. The protected aspartic acid is then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the protecting groups are removed, and the next aspartic acid residue is added. This process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of H-Asp-Asp-Asp-Asp-Asp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-Asp-Asp-Asp-Asp-Asp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-Asp-Asp-Asp-Asp-Asp-OH has significant potential in scientific research:

Mechanism of Action

The mechanism of action of H-Asp-Asp-Asp-Asp-Asp-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asp-Asp-Asp-Asp-Asp-OH is unique due to its longer peptide chain, which can result in different biological activities and interactions compared to shorter peptides. The additional aspartic acid residues can enhance its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

124219-00-7

Molecular Formula

C₂₀H₂₇N₅O₁₆

Molecular Weight

593.45

sequence

One Letter Code: DDDDD

Origin of Product

United States

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